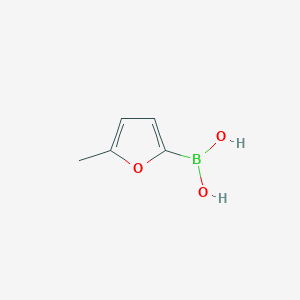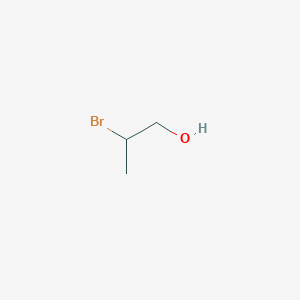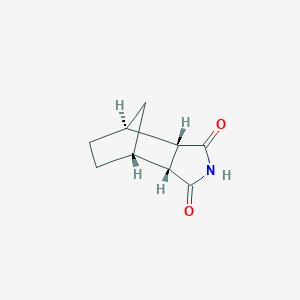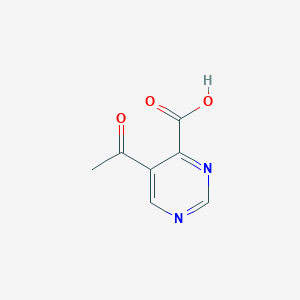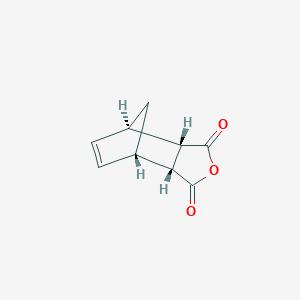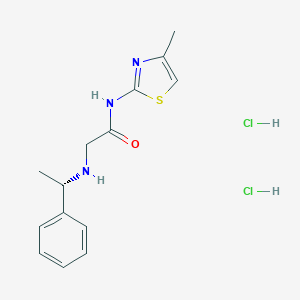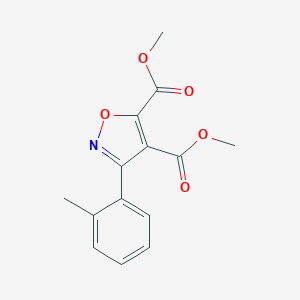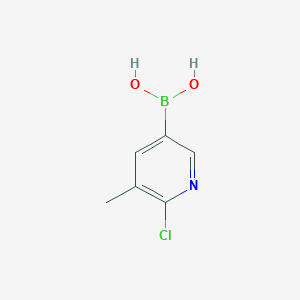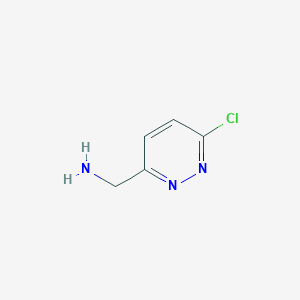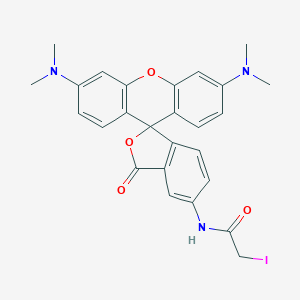
5(6)-Iodoacetamidotetramethylrhodamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Iodoacetamidotetramethylrhodamine is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to covalently bind to thiol groups in proteins, making it a valuable tool for labeling and tracking proteins in various biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(6)-Iodoacetamidotetramethylrhodamine typically involves the iodination of tetramethylrhodamine followed by the introduction of an iodoacetamide group. The reaction conditions often include the use of iodine and acetic acid as reagents, with the reaction being carried out under controlled temperature and pH conditions to ensure the selective iodination of the rhodamine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5(6)-Iodoacetamidotetramethylrhodamine primarily undergoes substitution reactions due to the presence of the iodoacetamide group. This group is reactive towards nucleophiles, particularly thiol groups in proteins, leading to the formation of stable thioether bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH to facilitate the nucleophilic attack on the iodoacetamide group.
Major Products
The major products formed from these reactions are labeled proteins or peptides, where the this compound is covalently attached to the thiol groups of the target molecules.
Scientific Research Applications
5(6)-Iodoacetamidotetramethylrhodamine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of thiol groups.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize proteins within cells.
Medicine: Utilized in diagnostic assays to track protein interactions and modifications in disease states.
Industry: Applied in the development of biosensors and diagnostic kits for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 5(6)-Iodoacetamidotetramethylrhodamine involves the covalent modification of thiol groups in proteins. The iodoacetamide group reacts with the thiol group, forming a stable thioether bond. This covalent attachment allows for the fluorescent labeling of proteins, enabling their detection and visualization in various assays. The molecular targets are typically cysteine residues in proteins, and the pathways involved include the formation of thioether bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethylrhodamine: A parent compound of 5(6)-Iodoacetamidotetramethylrhodamine, lacking the iodoacetamide group.
Fluorescein Isothiocyanate (FITC): Another fluorescent dye used for labeling proteins, but with different chemical properties and reactivity.
Alexa Fluor Dyes: A family of fluorescent dyes with varying spectral properties and applications.
Uniqueness
This compound is unique due to its specific reactivity towards thiol groups, allowing for selective and stable labeling of proteins. This specificity makes it particularly valuable in applications where precise protein labeling is required, such as in fluorescence microscopy and flow cytometry.
Properties
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCSKZMSUJDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436508 |
Source


|
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136538-85-7 |
Source


|
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

